2-Bromo-N-(4-methylcyclohexyl)butanamide is an organic compound with the molecular formula and a molecular weight of 262.19 g/mol. It is classified as a brominated amide derivative, characterized by the presence of a bromine atom and a cyclohexyl group attached to the butanamide backbone. This compound is of interest in various fields, including organic and medicinal chemistry, due to its potential applications in drug development and as an intermediate in chemical synthesis.
The synthesis of 2-bromo-N-(4-methylcyclohexyl)butanamide typically involves the bromination of N-(4-methylcyclohexyl)butanamide. The reaction is usually performed under controlled conditions to ensure selective bromination at the second carbon of the butanamide chain.
The molecular structure of 2-bromo-N-(4-methylcyclohexyl)butanamide can be represented as follows:
InChI=1S/C11H20BrNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h8-10H,3-7H2,1-2H3,(H,13,14)IIMYBCSNIUJDLE-UHFFFAOYSA-NThe compound features:
2-Bromo-N-(4-methylcyclohexyl)butanamide can undergo several types of chemical reactions:
Each type of reaction involves specific reagents and conditions:
The mechanism of action for 2-bromo-N-(4-methylcyclohexyl)butanamide involves its interaction with biological targets, which may include enzymes or receptors. The presence of the bromine atom and the amide functional group enhances its reactivity, allowing it to participate in various biochemical processes. Understanding this mechanism is crucial for evaluating its potential pharmacological properties and therapeutic applications.
Relevant data regarding boiling point, melting point, and density would need to be referenced from experimental studies for precise values.
2-Bromo-N-(4-methylcyclohexyl)butanamide has several applications in scientific research:
This comprehensive analysis highlights the significance of 2-bromo-N-(4-methylcyclohexyl)butanamide in various scientific fields, emphasizing its synthetic utility and potential biological applications.
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7